molecular formula C8H13N3O2 B094063 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide CAS No. 15846-31-8

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide

Cat. No.: B094063
CAS No.: 15846-31-8
M. Wt: 183.21 g/mol
InChI Key: LHDXJPNRNDAPTK-UHFFFAOYSA-N
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Description

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide is a heterocyclic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes an amino group, a tetrahydropyridine ring, and a nicotinamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2,4-dimethyl-3-oxopentanoic acid with ammonia to form the corresponding amide This intermediate is then subjected to cyclization in the presence of a suitable catalyst to form the tetrahydropyridine ring

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and substitution reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety but lacks the tetrahydropyridine ring.

    Pyridoxine: Contains a similar pyridine ring but with different functional groups.

    Isoniazid: A nicotinic acid derivative with a hydrazide group.

Uniqueness: 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide is unique due to its combination of an amino group, tetrahydropyridine ring, and nicotinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-4,6-dimethyl-2-oxo-1,3-dihydropyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-6(7(9)13)8(2,10)3-5(12)11-4/h3,10H2,1-2H3,(H2,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDXJPNRNDAPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)(C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935923
Record name 4-Amino-6-hydroxy-2,4-dimethyl-4,5-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-31-8
Record name 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15846-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-6-hydroxy-2,4-dimethyl-4,5-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
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Record name 4-amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide
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